molecular formula C17H19N B6242282 (2R,6R)-2,6-diphenylpiperidine CAS No. 205526-57-4

(2R,6R)-2,6-diphenylpiperidine

Cat. No.: B6242282
CAS No.: 205526-57-4
M. Wt: 237.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,6R)-2,6-diphenylpiperidine is a chiral compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The (2R,6R) configuration indicates the specific spatial arrangement of the phenyl groups attached to the second and sixth carbon atoms in the piperidine ring, which can significantly influence the compound’s chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2,6-diphenylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate phenyl-substituted precursors.

    Cyclization: The key step involves cyclization to form the piperidine ring. This can be achieved through various methods, including reductive amination or cyclization of appropriate intermediates.

    Chiral Resolution: To obtain the (2R,6R) enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Catalysis: Employing chiral catalysts to ensure the desired enantiomeric purity.

    Purification: Implementing advanced purification techniques such as crystallization or distillation to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2,6-diphenylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert ketones or imines back to the piperidine.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Regeneration of the piperidine ring.

    Substitution: Introduction of various functional groups onto the phenyl rings.

Scientific Research Applications

(2R,6R)-2,6-diphenylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-diphenylpiperidine involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Pathways: Influencing signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S,6S)-2,6-diphenylpiperidine: The enantiomer of (2R,6R)-2,6-diphenylpiperidine with different spatial arrangement and potentially different biological activity.

    2,6-diphenylpiperidine: The racemic mixture containing both (2R,6R) and (2S,6S) enantiomers.

    Other Piperidines: Compounds with similar piperidine rings but different substituents.

Uniqueness

The (2R,6R) configuration of 2,6-diphenylpiperidine imparts unique properties, such as specific interactions with chiral biological targets, which can result in distinct pharmacological effects compared to its enantiomer or racemic mixture.

Properties

CAS No.

205526-57-4

Molecular Formula

C17H19N

Molecular Weight

237.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.